3-Hydroxy-4,5-dimethoxybenzoic acid

Description

3,4-O-Dimethylgallic acid is a trihydroxybenzoic acid.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIBQVFJXGQICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172689 |

Source

|

| Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-08-1 |

Source

|

| Record name | 3-Hydroxy-4,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1916-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1916-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYVERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6FH4N7RMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Subject: 3-Hydroxy-4,5-dimethoxybenzoic Acid: Natural Sources, Isolation, and Characterization

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of 3-Hydroxy-4,5-dimethoxybenzoic acid, a significant naturally occurring phenolic compound. The document details its primary natural sources, outlines validated, step-by-step methodologies for its extraction, isolation, and purification, and describes the analytical techniques required for its structural elucidation and validation. This guide is intended for researchers, natural product chemists, and drug development professionals seeking to isolate and study this compound for its potential biological activities.

Introduction and Chemical Profile

This compound is a methoxylated derivative of gallic acid, belonging to the hydroxybenzoic acid class of phenolic compounds. These compounds are secondary metabolites in plants, where they play crucial roles in defense mechanisms and structural integrity. In research, compounds like this compound are of significant interest due to their potential antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] Structurally, it is an isomer of the more commonly known syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), and its unique substitution pattern influences its chemical properties and biological efficacy.[3][4]

Understanding the precise isolation and characterization of this molecule is the critical first step in unlocking its therapeutic or industrial potential. This guide provides the foundational knowledge and practical protocols to achieve this.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 1916-08-1[5] |

| Molecular Formula | C₉H₁₀O₅[5] |

| Molecular Weight | 198.17 g/mol [5][6] |

| Synonyms | 3,4-Dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid[5][6][7] |

| Chemical Class | Hydroxybenzoic Acid, Phenolic Compound |

Natural Sources and Occurrence

While many phenolic acids are widespread, this compound is less commonly reported than its isomers. Its presence is often tied to plants rich in related gallic acid and syringic acid derivatives.

The most notable documented sources include:

-

Açaí Palm (Euterpe oleracea): The fruit, a well-known source of antioxidants, contains a complex mixture of phenolic compounds. While specific isomers are not always differentiated in general analyses, studies on the phytochemical-enriched oil from Açaí have identified syringic acid, a close structural relative, in significant quantities.[8] The metabolic pathways present in Euterpe oleracea make it a primary candidate for sourcing this compound.[9][10] The roots and leaflets, often considered by-products, are also rich in complex polyphenols.[11][12]

-

Other Potential Sources: Syringic acid, its isomer, is found in a wide variety of plants, including grapes, olives, dates, and the common lilac (Syringa vulgaris).[3][13] These plants, and others that metabolize gallic acid, represent potential, albeit unconfirmed, sources that could be investigated for the presence of this compound.

Isolation and Purification Workflow

The isolation of a specific phenolic acid from a complex plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The goal is to systematically remove unwanted compounds (e.g., fats, chlorophylls, sugars, other polyphenols) to yield the target molecule in high purity.

Step 1: Sample Preparation and Extraction

The causality behind this initial step is to maximize the surface area of the plant material and use an appropriate solvent to efficiently draw out the phenolic compounds.

Protocol:

-

Preparation: Obtain fresh or frozen plant material (e.g., Açaí pulp, leaves). Lyophilize (freeze-dry) the material to remove water without thermal degradation. Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.

-

Extraction: Macerate the dried powder in a solvent. A mixture of acetone and water (e.g., 70:30 v/v) is highly effective for extracting a broad range of phenolics.[12]

-

Rationale: The water component helps extract more polar phenolics, while the acetone efficiently dissolves less polar compounds and disrupts plant cell walls. Methanol or ethanol can also be used.

-

-

Procedure:

-

Combine the plant powder with the solvent in a flask (e.g., 1:10 w/v ratio).

-

Stir or sonicate at room temperature for 2-4 hours. Sonication accelerates the process by using cavitation to break cell walls.

-

Separate the extract from the solid residue by vacuum filtration.

-

Repeat the extraction process on the residue 2-3 times to ensure complete recovery.

-

-

Concentration: Combine the filtrates and remove the organic solvent using a rotary evaporator under reduced pressure at a low temperature (<40°C) to prevent thermal degradation. The remaining aqueous solution can be used for the next step or lyophilized to yield a crude powder extract.

Step 2: Purification by Column Chromatography

This stage aims to separate the complex crude extract into simpler fractions based on polarity. Polyamide and silica gel are common stationary phases for phenolic acid separation.[14]

Protocol:

-

Stationary Phase Selection:

-

Silica Gel: Separates compounds primarily based on polarity through adsorption. Acidic compounds like phenolic acids can sometimes exhibit "tailing" (streaking) on silica. This can be mitigated by adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase.[14]

-

Polyamide: Excellent for phenolic compounds due to its ability to form hydrogen bonds with the hydroxyl groups of the analytes.

-

-

Mobile Phase (Eluent) Selection: A gradient of solvents is used, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.

-

Example System (Silica Gel): Start with a mixture of Toluene:Ethyl Acetate and gradually increase the polarity by adding Formic Acid. A tested system for phenolics is Toluene:Ethyl Acetate:Formic Acid (e.g., starting at 7:5:1 v/v/v).[14]

-

-

Procedure:

-

Pack a glass column with a slurry of silica gel in the initial non-polar solvent.

-

Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, extract-coated silica onto the top of the packed column.

-

Begin elution with the starting solvent mixture, collecting fractions (e.g., 10-20 mL each).

-

Gradually increase the solvent polarity according to your gradient plan.

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound (by comparing with a standard, if available) and to pool fractions with similar profiles.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

For achieving high purity (>95%), preparative or semi-preparative HPLC is the method of choice. It offers superior resolution compared to low-pressure column chromatography.[15][16][17]

Protocol:

-

System: A reversed-phase HPLC system is typically used for phenolic acids.

-

Stationary Phase: C18 column (e.g., 10 µm particle size for preparative scale).

-

Mobile Phase: A gradient of purified water (Solvent A) and acetonitrile or methanol (Solvent B). Both solvents are typically acidified with 0.1% formic acid or trifluoroacetic acid.

-

Rationale for Acid: The acid suppresses the ionization of the carboxylic acid group on the analyte, leading to sharper peaks and more reproducible retention times.

-

-

Procedure:

-

Dissolve the pooled and concentrated fractions from the previous step in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Develop a gradient method, for example: starting with 95% A / 5% B, ramping to 50% A / 50% B over 30 minutes. The exact gradient must be optimized based on analytical-scale runs.

-

Monitor the elution using a UV detector, typically at wavelengths around 280 nm where phenolic compounds absorb.

-

Collect the peak corresponding to the retention time of this compound.

-

-

Final Step: Evaporate the solvent from the collected HPLC fraction to yield the purified compound. Further purification can be achieved by crystallization from an appropriate solvent system (e.g., water-ethanol).

Structural Characterization and Validation

Once isolated, the compound's identity and purity must be unequivocally confirmed using a combination of spectroscopic methods.[18]

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Observed Data and Interpretation |

|---|---|

| ¹H NMR | Expect signals for: two aromatic protons (singlets or doublets in the ~7.0-7.5 ppm region), two methoxy group singlets (~3.9 ppm), and a hydroxyl proton (variable, may be broad).[19][20] |

| ¹³C NMR | Expect signals for: the carboxylic carbon (~167 ppm), aromatic carbons (including quaternary carbons attached to oxygen), and two methoxy carbons (~56 ppm).[21] |

| Mass Spectrometry (MS) | Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight. Key fragmentation patterns can also help confirm the structure.[22] |

| Infrared (IR) Spectroscopy | Expect characteristic absorption bands for: O-H stretching (broad, ~3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (~1680-1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).[6] |

Conclusion

This guide provides a robust framework for the successful isolation and identification of this compound from natural sources. The described workflow, from sample preparation and multi-stage chromatographic separation to final spectroscopic validation, is based on established principles in natural product chemistry. The causality behind each methodological choice has been explained to empower researchers to adapt and optimize these protocols for their specific applications. By following this technical guide, scientists can confidently obtain this valuable phenolic compound for further investigation into its biological and pharmacological properties.

References

- Brunschwig, C., Leba, L.-J., Saout, M., Martial, K., Bereau, D., & Hostettmann, K. (2016). Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets. International Journal of Molecular Sciences, 18(1), 61.

- MDPI. (n.d.). Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets.

- National Center for Biotechnology Information. (2016). Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Chemical composition of Euterpe oleracea.

- American Chemical Society. (2021). Syringic acid.

- ACS Publications. (n.d.). Chemical Composition, Antioxidant Properties, and Thermal Stability of a Phytochemical Enriched Oil from Açai (Euterpe oleracea Mart.). Journal of Agricultural and Food Chemistry.

- National Center for Biotechnology Information. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

- Cayman Chemical. (n.d.). Syringic Acid.

- PubMed. (n.d.).

- MDPI. (n.d.).

- The Good Scents Company. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.

- ResearchGate. (2013).

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(1916-08-1) 1H NMR spectrum.

- NIST WebBook. (n.d.).

- NIST WebBook. (n.d.). This compound - IR Spectrum.

- ResearchGate. (n.d.). Methyl Syringate: A Chemical Marker of Asphodel (Asphodelus microcarpus Salzm. et Viv.) Monofloral Honey.

- MDPI. (n.d.). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro.

- FooDB. (2011). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009).

- ResearchGate. (n.d.).

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- MDPI. (n.d.). Isolation and activity of 3,5-dihydroxy-4-methoxybenzoic acid.

- National Center for Biotechnology Information. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1).

- BenchChem. (n.d.).

- MedChemExpress. (n.d.). 3,4,5-Trimethoxybenzoic acid (Eudesmic acid).

- Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sci-hub.box [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. phcogj.com [phcogj.com]

- 19. This compound(1916-08-1) 1H NMR spectrum [chemicalbook.com]

- 20. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 21. spectrabase.com [spectrabase.com]

- 22. This compound [webbook.nist.gov]

The Biological Versatility of 3-Hydroxy-4,5-dimethoxybenzoic Acid: A Technical Guide for Researchers

Introduction

3-Hydroxy-4,5-dimethoxybenzoic acid, a phenolic compound belonging to the hydroxybenzoic acid family, has garnered increasing interest within the scientific community. As a derivative of gallic acid, it is structurally positioned to exhibit a range of biological activities stemming from its antioxidant potential. This technical guide provides an in-depth exploration of the current understanding of this compound's biological activities, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by available data and mechanistic insights. Where direct evidence for this specific molecule is limited, we will draw logical parallels from structurally related and well-researched hydroxybenzoic acids, providing a framework for future investigation. This guide also includes detailed experimental protocols for evaluating these biological activities, empowering researchers to further elucidate the therapeutic potential of this intriguing molecule.

I. Antioxidant Activity: The Foundation of its Bioactivity

The antioxidant capacity of a phenolic compound is fundamental to its broader biological effects, as oxidative stress is a key pathological factor in numerous diseases. This compound, with its hydroxyl and methoxy functional groups, is well-equipped to act as a potent antioxidant.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. This process is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Assessment of Antioxidant Capacity

The antioxidant efficacy of this compound has been quantified using the DPPH assay, which measures the concentration of the compound required to scavenge 50% of the DPPH radicals (EC50).

| Compound | DPPH Radical Scavenging Activity (EC50) |

| This compound | 26.2 µg/mL[1] |

This EC50 value indicates a significant capacity to neutralize free radicals, forming the basis for its potential therapeutic applications in conditions associated with oxidative stress.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for determining the antioxidant activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound solutions: Prepare a series of dilutions of this compound in methanol.

-

Assay: a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the different concentrations of the test compound to the wells. c. For the control, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

EC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value.

Caption: DPPH radical scavenging mechanism.

II. Anti-inflammatory Potential: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phenolic compounds are known to exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. While direct studies on this compound are emerging, its structural similarity to other bioactive phenolic acids suggests a strong potential for anti-inflammatory activity.

Hypothesized Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Many phenolic compounds are known to inhibit these pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6. It is hypothesized that this compound may exert its anti-inflammatory effects through similar mechanisms.

Caption: Hypothesized NF-κB inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

-

Nitric Oxide Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. A decrease in nitrite concentration in the presence of the compound indicates inhibition of NO production.

III. Anticancer Activity: A Potential Avenue for Therapeutic Development

Many phenolic compounds have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. While specific data for this compound is limited, studies on structurally similar compounds provide a strong rationale for investigating its potential in this area.

Potential Mechanisms of Anticancer Action

It is plausible that this compound could induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This pathway is characterized by the release of cytochrome c and the activation of caspases, leading to cell death.

Caption: Hypothesized apoptotic pathway.

Experimental Protocol: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

-

Appropriate cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

IV. Antimicrobial Activity: A Modest but Potentially Synergistic Role

This compound has been evaluated for its ability to inhibit the growth of various microorganisms. The available data suggests it possesses modest direct antimicrobial activity.

Antimicrobial Spectrum and Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | >256[1] |

| Cryptococcus neoformans | 256[1] |

| Candida tropicalis | 256[1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | >256[1] |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | >256[1] |

The data indicates that while this compound has some activity against certain fungi, its direct antibacterial effect against the tested strains is limited at the concentrations evaluated.[1]

Potential for Synergistic Activity

An important area of investigation for compounds with weak direct antimicrobial activity is their potential to act synergistically with existing antibiotics. Such combinations can enhance the efficacy of conventional drugs and potentially overcome microbial resistance. Further research is warranted to explore the synergistic potential of this compound with various classes of antibiotics.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against bacteria and fungi.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Sterile 96-well microplates

-

Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Safety and Toxicological Profile

Preliminary safety information for this compound is available from GHS classifications.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

These classifications indicate that appropriate personal protective equipment should be used when handling this compound in a laboratory setting. Comprehensive in vivo toxicological studies are necessary to fully characterize its safety profile for any potential therapeutic application.

VI. Conclusion and Future Directions

This compound is a phenolic compound with demonstrated antioxidant activity and modest antifungal properties. Based on the activities of structurally similar compounds, it holds significant, yet largely unexplored, potential as an anti-inflammatory and anticancer agent. The mechanisms underlying these potential activities are likely rooted in its ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, and to induce apoptosis.

This technical guide provides a foundational understanding of the biological activities of this compound and offers standardized protocols for its further investigation. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in inflammatory and cancer models.

-

Broad-Spectrum Cytotoxicity Screening: Evaluating its anticancer activity against a diverse panel of human cancer cell lines to identify potential therapeutic targets.

-

Synergistic Studies: Investigating its potential to enhance the efficacy of conventional antibiotics and chemotherapeutic agents.

-

In Vivo Efficacy and Safety: Conducting animal studies to validate its therapeutic potential and to establish a comprehensive safety and toxicological profile.

Through continued and rigorous scientific inquiry, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel treatments for a range of human diseases.

VII. References

Sources

An In-depth Technical Guide to 3-Hydroxy-4,5-dimethoxybenzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS No. 1916-08-1), a key phenolic acid derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, analytical methodologies, and known biological activities. The guide emphasizes the mechanistic underpinnings of its antioxidant and potential anti-inflammatory effects, supported by established scientific literature. Detailed, actionable protocols for synthesis and analysis are provided to empower researchers in their laboratory investigations. This work aims to be a foundational resource, consolidating critical technical information to facilitate further research and application of this versatile molecule.

Introduction

This compound, also known as 5-hydroxyveratric acid, is a substituted benzoic acid that belongs to the broader class of phenolic compounds.[1] These molecules are of significant interest in the fields of medicinal chemistry, pharmacology, and materials science due to their inherent biological activities and utility as synthetic building blocks. The strategic placement of a hydroxyl group and two methoxy groups on the benzene ring imparts specific chemical reactivity and dictates its interaction with biological systems. This guide will explore the multifaceted nature of this compound, providing both foundational knowledge and practical insights for its application in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties influence its solubility, stability, and suitability for various analytical and synthetic procedures.

| Property | Value | Source(s) |

| CAS Number | 1916-08-1 | [2][3] |

| Molecular Formula | C₉H₁₀O₅ | [2][4] |

| Molecular Weight | 198.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid, 3,4-o-dimethylgallic acid | [2][3][4] |

| Appearance | Solid | [4] |

| Melting Point | Not explicitly available; related compounds have melting points in the range of 205-209 °C | |

| Solubility | Log10 of water solubility (mol/L) data is available, suggesting some water solubility. | [5] |

Synthesis of this compound

Proposed Synthesis Workflow

The proposed synthesis involves the selective demethylation of 3,4,5-trimethoxybenzoic acid using a strong base in a high-boiling point solvent. This approach leverages the differential reactivity of the methoxy groups on the aromatic ring.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Selective Demethylation

This protocol is adapted from a method for a related isomer and should be optimized for the synthesis of this compound.[7][8]

Materials:

-

3,4,5-Trimethoxybenzoic acid

-

Sodium hydroxide (NaOH)

-

Ethylene glycol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, reflux condenser, and distillation head, combine 3,4,5-trimethoxybenzoic acid (1 mole equivalent) and ethylene glycol (approximately 400 g per mole of the acid).[8]

-

Addition of Base: While stirring, add sodium hydroxide (3.2 to 4.05 mole equivalents) to the mixture.[7][8]

-

Demethylation Reaction: Heat the reaction mixture to a temperature sufficient to initiate demethylation, typically in the range of 180-200°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). During the reaction, water and ethylene glycol monomethyl ether will be formed and can be progressively distilled off.[7]

-

Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the cooled reaction mixture with water.

-

Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the aqueous solution until the pH reaches approximately 3.[8] This will protonate the phenoxide and carboxylate groups, leading to the precipitation of the crude product.

-

Isolation and Purification: Isolate the precipitated solid by vacuum filtration and wash with cold deionized water. The crude this compound can be further purified by recrystallization from water or an appropriate organic solvent system to yield a product with high purity.[8]

Self-Validation: The identity and purity of the synthesized product should be confirmed using the analytical methods described in Section 5 of this guide, including HPLC, NMR, and Mass Spectrometry.

Biological Activities and Mechanism of Action

This compound is a member of the hydroxybenzoic acid family, which is known for a range of biological activities, primarily antioxidant and anti-inflammatory properties.[9][10]

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are attributed to their ability to scavenge free radicals.[9] This is primarily due to the presence of the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize a radical, thereby stabilizing it. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the benzene ring.

The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups.[9] Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[9]

Caption: Mechanism of free radical scavenging by this compound.

Potential Anti-inflammatory and Anticancer Activities

While specific studies on the anti-inflammatory and anticancer activities of this compound are limited, related compounds have shown promise in these areas. For instance, some hydroxybenzoic acid derivatives have been shown to inhibit inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenases (COX).[11] Furthermore, certain structurally similar compounds have demonstrated the ability to suppress the growth of cancer cells.[10][12][13] These activities are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in cell proliferation and inflammation. Further research is warranted to specifically elucidate the anti-inflammatory and anticancer potential of this compound.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and reliable method for the analysis of phenolic acids.[14][15]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV detection at approximately 275 nm.[14]

-

Injection Volume: 10-20 µL.[16]

-

Sample Preparation: Samples should be dissolved in the mobile phase or a suitable solvent like methanol and filtered through a 0.45 µm syringe filter prior to injection.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include aromatic protons and the protons of the methoxy groups.[17]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Expected signals would include those for the aromatic carbons, the carboxyl carbon, and the methoxy carbons.[18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold and intermediate in medicinal chemistry. Its derivatives are explored for various therapeutic applications.[19]

-

Scaffold for Novel Therapeutics: The substituted benzoic acid core can be modified to synthesize a library of compounds for screening against various biological targets.

-

Intermediate in API Synthesis: This compound can be a crucial starting material or intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). For example, related hydroxybenzoic acid derivatives are used in the synthesis of kinase inhibitors and other targeted therapies.[20]

-

Cosmetic and Dermatological Applications: Hydroxybenzoic acids and their derivatives have been investigated for their use in topical formulations for skin care, leveraging their antioxidant properties.[21]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

| Hazard Statement | GHS Classification | Precautionary Measures |

| Causes skin irritation | Skin Irrit. 2 | H315 |

| Causes serious eye irritation | Eye Irrit. 2A | H319 |

| May cause respiratory irritation | STOT SE 3 | H335 |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.[22]

-

Hand Protection: Chemical-resistant gloves.[22]

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[23]

-

Skin and Body Protection: Lab coat and appropriate protective clothing.[22]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[22][24]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[22]

Conclusion

This compound is a phenolic compound with significant potential in various scientific domains, particularly in drug discovery and medicinal chemistry. Its inherent antioxidant properties, coupled with its utility as a synthetic intermediate, make it a molecule of interest for further investigation. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their work. Future studies should focus on elucidating its specific biological mechanisms and exploring its therapeutic potential in greater detail.

References

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxybenzoic acid.

- Soreau, D., & Farge, D. (1980). U.S. Patent No. 4,191,841. Washington, DC: U.S.

- BenchChem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1).

- Justia Patents. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.

- Fisher Scientific. (2025). Safety Data Sheet: 3,4,5-Trimethoxybenzoic acid.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Płotka-Wasylka, J., et al. (2020).

- Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.

- ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.

- Sigma-Aldrich. (2025). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.

- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzoic acid.

- Ptchelintsev, D. (2001). U.S. Patent No. 6,235,297. Washington, DC: U.S.

- ChemicalBook. (n.d.). This compound(1916-08-1) 1H NMR spectrum.

- Wiczkowski, W., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(18), 5484.

- PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate.

- Watanabe, M., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. International Journal of Molecular Sciences, 23(23), 15206.

- Yamamoto, T., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling. Chemico-Biological Interactions, 406, 111345.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Sihauli Chemicals Private Limited. (n.d.). 3,4,5-Trimethoxybenzoic Acid.

- ResearchGate. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.

- Ethyl Corporation. (1978). U.S. Patent No. 4,072,707. Washington, DC: U.S.

- PharMIG. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

- Chem-Impex. (n.d.). 3,4-Dimethoxybenzoic acid.

- ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4.

- ResearchGate. (2022). The marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol suppresses growth, migration and invasion and stimulates death of metastatic human prostate cancer cells: targeting diverse signaling processes.

- ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum.

- PubChem. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 1916-08-1.

- Tzakos, A. G., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104.

- MDPI. (2015). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.

- Sigma-Aldrich. (n.d.). High Performance Liquid Chromatography.

- Tzakos, A. G., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5468.

- Tzakos, A. G., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed.

- Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

- SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column.

- PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid.

- MDPI. (2022). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies.

Sources

- 1. This compound | C9H10O5 | CID 74709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 1916-08-1 [matrix-fine-chemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound (CAS 1916-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. helixchrom.com [helixchrom.com]

- 15. sielc.com [sielc.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. This compound(1916-08-1) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. chemimpex.com [chemimpex.com]

- 20. mdpi.com [mdpi.com]

- 21. US6235297B1 - Methods for treating skin with 3-hydroxy benzoic acid and related compositions - Google Patents [patents.google.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.ca [fishersci.ca]

Synonyms for 3-Hydroxy-4,5-dimethoxybenzoic acid

An In-Depth Technical Guide to the Nomenclature and Scientific Context of 3-Hydroxy-4,5-dimethoxybenzoic acid

Executive Summary

This compound is a phenolic compound of significant interest in the fields of medicinal chemistry, proteomics, and drug development. As a substituted benzoic acid, it serves as a versatile chemical intermediate and a scaffold for synthesizing more complex molecules with potential therapeutic activities. The precise identification of this compound is paramount for reproducible research, yet it is known by a variety of synonyms and registry identifiers across different databases and publications. This guide provides a comprehensive consolidation of its nomenclature, elucidates its physicochemical properties, explores its scientific applications, and presents representative experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a definitive resource to navigate the technical landscape surrounding this valuable molecule.

Primary Identification and Chemical Structure

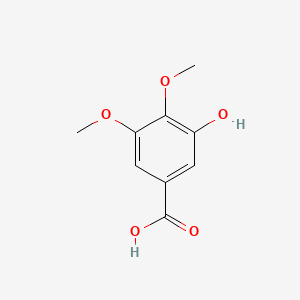

The unambiguous identification of a chemical entity begins with its systematic name and universally recognized identifiers. This compound is structurally defined as a benzoic acid molecule with a hydroxyl group at the C3 position and two methoxy groups at the C4 and C5 positions of the benzene ring.

Preferred IUPAC Name: this compound.[1][2] CAS Registry Number: 1916-08-1.[1][2][3][4]

The structural arrangement of its functional groups is crucial to its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solubility testing, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₅ | [1][2][4][5] |

| Molecular Weight | 198.17 g/mol | [1][4] |

| Physical Form | Solid | [3] |

| InChI Key | WFIBQVFJXGQICQ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)O)C(=O)O | [1] |

Comprehensive Synonym and Identifier Compendium

Navigating scientific literature and chemical databases requires familiarity with the various names and identifiers used for this compound. The following table consolidates this information to prevent ambiguity in research and procurement.

| Category | Synonym / Identifier | Source |

| Systematic & Trivial Names | 3,4-dimethoxy-5-hydroxybenzoic acid | [1][3][4] |

| 5-Hydroxyveratric acid | [1][3][4] | |

| 5-Hydroxy-3,4-dimethoxybenzoic acid | [1][3][5][6] | |

| 3,4-o-dimethylgallic acid | [1][3] | |

| Benzoic acid, 3-hydroxy-4,5-dimethoxy- | [1][3][5][6] | |

| Acronyms | DMHBA | [1] |

| Registry & Database IDs | PubChem CID: 74709 | [1] |

| ChEBI ID: CHEBI:88603 | [1] | |

| ChEMBL ID: CHEMBL85234 | [1] | |

| EC Number: 217-630-9 | [1] | |

| NSC Number: 19885 | [1] | |

| DSSTox Substance ID: DTXSID90172689 | [1] |

Scientific and Industrial Context

The utility of this compound extends beyond its basic chemical identity. It is a key building block in synthetic chemistry and a subject of biological investigation.

Role as a Pharmaceutical Intermediate

Benzoic acid derivatives are fundamental scaffolds in medicinal chemistry.[7] The functional groups on this compound—a carboxylic acid, a phenolic hydroxyl, and two methoxy groups—offer multiple reaction sites for chemical modification. This versatility allows it to serve as a precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), including potential anti-inflammatory, analgesic, and central nervous system (CNS) drug candidates.[7]

Biological and Pharmacological Potential

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[8] The free hydroxyl group on the benzene ring is critical for this activity. This compound has demonstrated the capacity to neutralize free radicals, indicating its potential as an antioxidant.[8] Furthermore, related hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial and anticancer effects, making this compound and its derivatives promising candidates for further drug discovery research.[8][9]

Key Biological Pathways and Mechanisms of Action

Antioxidant Mechanism: Free Radical Scavenging

The primary antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from a hydroxyl group to neutralize a reactive free radical. This process stabilizes the radical, preventing it from causing oxidative damage to cellular components.

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Modulation of Cell Signaling Pathways

Derivatives of hydroxybenzoic acids have been shown to influence critical cell signaling pathways implicated in diseases like cancer. For instance, some related compounds can inhibit the proliferation of cancer cells by targeting survival pathways such as the Akt/NF-κB axis.[9] While specific data for this compound is an area for future research, its structural class provides a strong rationale for investigating its potential to modulate such pathways.

Caption: Potential inhibition of the Akt/NF-κB survival pathway.

Representative Experimental Workflow: Fischer Esterification

The carboxylic acid group of this compound is a common site for modification. Esterification is a fundamental reaction that converts the carboxylic acid to an ester, which can alter the compound's solubility, cell permeability, and utility as a synthetic intermediate. The following protocol is a representative method for this conversion.

Objective: To synthesize the methyl ester of this compound. This protocol is adapted from a standard procedure for the esterification of a structurally similar hydroxybenzoic acid.[10]

Materials:

-

This compound

-

Methanol (reagent grade)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Cool the solution in an ice bath. Slowly add a catalytic amount of thionyl chloride (e.g., 0.1-0.2 equivalents) or concentrated sulfuric acid dropwise with stirring. Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture may be gently heated to reflux for several hours.

-

Solvent Removal: Once the reaction is complete, remove the excess methanol using a rotary evaporator.

-

Neutralization: Re-dissolve the resulting residue in an organic solvent like ethyl acetate. Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid catalyst. Continue washing until CO₂ evolution ceases.

-

Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3-hydroxy-4,5-dimethoxybenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the Fischer esterification of this compound.

Conclusion

This compound is a molecule defined by both its structural simplicity and its functional versatility. A clear understanding of its comprehensive nomenclature, including systematic names, common synonyms, and database identifiers, is foundational for accurate scientific communication and discovery. Its role as a synthetic building block and its inherent biological potential as an antioxidant underscore its importance in chemistry and pharmacology. By providing a consolidated technical reference, this guide aims to facilitate more effective research and development involving this significant compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.

-

Li, Y., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14702-14709. MDPI. Retrieved from [Link]

-

Sroka, Z., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(11), 5589. PMC - NIH. Retrieved from [Link]

-

Weston, A. W., & Suter, C. M. (1941). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 21, 27. Retrieved from [Link]

Sources

- 1. This compound | C9H10O5 | CID 74709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1916-08-1 [matrix-fine-chemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 1916-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. srinichem.com [srinichem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 3-Hydroxy-4,5-dimethoxybenzoic Acid

This guide provides a comprehensive technical overview of this compound, a phenolic compound with significant potential in biochemical research and as a building block in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical data, analytical methodologies, and biological context, grounded in established scientific principles.

This compound, also known as 5-Hydroxyveratric acid, is a substituted benzoic acid derivative.[1][2] Its structure, featuring a carboxylic acid group, a hydroxyl group, and two methoxy groups on the benzene ring, imparts specific chemical reactivity and biological activity. The free hydroxyl group, in particular, is crucial for its antioxidant properties.[3]

A summary of its key identifiers and properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₅ | [1][2][4][5][6][7] |

| Molecular Weight | 198.17 g/mol | [1][6] |

| 198.174 g/mol | [4] | |

| 198.1727 g/mol | [2][5][7] | |

| IUPAC Name | This compound | [4][6] |

| CAS Number | 1916-08-1 | [1][2][4][6][7] |

| Synonyms | 3,4-Dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid, 3,4-O-Dimethylgallic acid | [1][2][4] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | WFIBQVFJXGQICQ-UHFFFAOYSA-N | [2][4][7] |

Synthesis and Purification: A Proposed Workflow

While numerous benzoic acid derivatives are commercially available, understanding their synthesis is crucial for custom applications or when developing novel analogues. A plausible and efficient synthetic route to this compound involves the selective demethylation of the more readily available precursor, 3,4,5-trimethoxybenzoic acid. The 4-position methoxy group is sterically less hindered and electronically activated for selective cleavage compared to the methoxy groups at the 3- and 5-positions.

The rationale for this approach lies in the well-documented methods for demethylating phenolic ethers, often achieved under basic conditions which minimize side reactions like decarboxylation.[8]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CAS 1916-08-1 [matrix-fine-chemicals.com]

- 5. Benzoic acid, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 6. This compound | C9H10O5 | CID 74709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 3-Hydroxy-4,5-dimethoxybenzoic Acid

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of 3-hydroxy-4,5-dimethoxybenzoic acid (CAS No. 1916-08-1). Intended for researchers, scientists, and professionals in drug development, this document moves beyond theoretical discussions to offer actionable, field-proven insights into establishing a robust and reliable solubility profile.

Introduction: The Significance of Solubility Profiling

This compound, a substituted benzoic acid derivative, presents a molecular structure with functional groups that significantly influence its physicochemical properties, most notably its solubility.[1][2][3] Understanding the solubility of this compound is a cornerstone of its development for any application, from pharmaceutical formulations to chemical synthesis. A comprehensive solubility profile informs critical decisions regarding bioavailability, route of administration, and the design of effective purification and crystallization processes.

This guide will detail the fundamental principles and experimental protocols necessary to thoroughly characterize the solubility of this compound. We will explore its behavior in various solvents and across a range of pH and temperature conditions, providing the causal reasoning behind each experimental choice.

Physicochemical Characteristics of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₅ | [4] |

| Molecular Weight | 198.17 g/mol | [4] |

| CAS Number | 1916-08-1 | [5] |

| Calculated logP (Octanol/Water) | 1.108 | [6] |

| Calculated Water Solubility (logS) | -1.32 (mol/L) | [6] |

The calculated octanol/water partition coefficient (logP) and water solubility (logS) suggest that this compound is a compound with limited aqueous solubility.[6] The presence of both a hydrophilic carboxylic acid and a hydroxyl group, alongside two lipophilic methoxy groups, results in a molecule with a nuanced solubility behavior that is highly dependent on the surrounding environment.

The Critical Impact of pH on Aqueous Solubility

As a benzoic acid derivative, this compound is a weak acid. Its aqueous solubility is, therefore, intrinsically linked to the pH of the solution. The ionization of the carboxylic acid group at pH values above its pKa dramatically increases its interaction with water, leading to a significant rise in solubility.

The Henderson-Hasselbalch Relationship in Practice

The relationship between pH, pKa, and the ionization state of the molecule is described by the Henderson-Hasselbalch equation.[7] For a weak acid like this compound, as the pH of the solution increases, the equilibrium shifts towards the formation of the more soluble carboxylate anion. A critical aspect of the solubility profile is, therefore, the determination of its pH-solubility curve.

Experimental Protocol for pH-Dependent Solubility Determination

The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of this compound across a physiologically and pharmaceutically relevant pH range (e.g., pH 1.2 to 7.4).

Methodology:

-

Buffer Preparation: Prepare a series of buffers at distinct pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess of solid this compound to each buffer solution in separate, sealed containers. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[8]

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately quantify the concentration of dissolved this compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[9] A calibration curve with known concentrations of the compound must be prepared in the same buffer system to ensure accurate quantification.[10]

Self-Validation: The protocol's integrity is maintained by ensuring that solid material is present at the end of the equilibration period, confirming that a saturated solution was achieved.

Solubility in Organic and Co-Solvent Systems

For many applications, understanding the solubility of this compound in non-aqueous and mixed solvent systems is critical. This is particularly relevant for chemical synthesis, purification, and the formulation of non-aqueous dosage forms.

Solvent Selection Rationale

The choice of solvents should be systematic and cover a range of polarities and hydrogen bonding capabilities. Based on the solubility of structurally similar compounds, a selection of solvents can be proposed.[11]

| Solvent Class | Examples | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the solute. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High polarity, effective at solvating polar molecules. |

| Ester Solvents | Ethyl Acetate | Intermediate polarity, common in organic synthesis. |

| Co-Solvent Systems | Ethanol/Water, PEG 400/Water | Used to enhance aqueous solubility in formulations. |

Experimental Protocol for Organic Solvent Solubility

The shake-flask method, as described for aqueous solubility, is also applicable here.

Methodology:

-

Solvent Dispensing: Dispense a known volume of the selected organic solvent into a series of sealed containers.

-

Excess Solute Addition: Add an excess of this compound to each container.

-

Equilibration: Agitate the samples at a constant temperature until equilibrium is reached.

-

Separation and Quantification: Separate the solid and quantify the dissolved concentration using a suitable analytical method, such as HPLC, ensuring the calibration standards are prepared in the corresponding solvent.

The Influence of Temperature on Solubility

The dissolution of a solid in a liquid is a thermodynamic process. Understanding the effect of temperature on the solubility of this compound is essential for controlling crystallization processes and predicting stability under different storage conditions.

Thermodynamic Principles

The van't Hoff equation describes the relationship between temperature and the solubility equilibrium constant. Generally, for most solid solutes, solubility increases with temperature in an endothermic dissolution process.

Experimental Workflow for Temperature-Dependent Solubility

Caption: Workflow for Determining Temperature-Dependent Solubility.

This process involves equilibrating the solute-solvent mixture at various temperatures and quantifying the solubility at each point to construct a solubility-temperature curve.

The Role of Solid-State Properties: Polymorphism

It is crucial for researchers to recognize that the solubility values determined are specific to the solid form of the material used. Different crystalline forms, or polymorphs, of the same compound can exhibit significantly different solubilities.[12]

Causality: Polymorphs have different crystal lattice energies. A less stable, higher-energy polymorph will generally have a higher solubility than a more stable, lower-energy form.

Recommendation: Before conducting solubility studies, it is imperative to characterize the solid form of this compound using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This ensures that the solubility data is linked to a specific, known crystalline form.

Conclusion: A Pathway to a Comprehensive Profile

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for its determination. By systematically applying the principles of pH-dependent solubility, exploring a range of relevant solvent systems, and considering the influence of temperature and solid-state form, researchers can build a comprehensive and reliable solubility profile. This foundational knowledge is indispensable for the successful development and application of this compound.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2010). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

-

ResearchGate. (2019). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Retrieved from [Link]

-

MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H10O5 | CID 74709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 1916-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 3-Hydroxy-4,5-dimethoxybenzoic Acid

Introduction

3-Hydroxy-4,5-dimethoxybenzoic acid, a derivative of gallic acid, is a compound of interest in various fields, including medicinal chemistry and natural product synthesis. Accurate structural elucidation and purity assessment are paramount for any scientific investigation involving this molecule. This technical guide provides an in-depth analysis of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the spectral features, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview